molecular formula C19H13F3N4O2S B7454382 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide

2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide

Cat. No. B7454382
M. Wt: 418.4 g/mol
InChI Key: OWAWPNFIPOOEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide, also known as PFTS, is a chemical compound that has been widely studied for its potential applications in scientific research. PFTS is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been found to exhibit various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has also been investigated for its potential use in the development of new anti-cancer drugs. In addition, 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a promising candidate for use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide is not fully understood. However, it has been found to interact with various proteins and enzymes, including metalloproteins and carbonic anhydrases. 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. In addition, 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been found to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications. In addition, 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has been found to exhibit fluorescent properties, making it a useful tool for the detection of metal ions.

Advantages and Limitations for Lab Experiments

2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide also exhibits fluorescent properties, making it a useful tool for the detection of metal ions. However, 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide has some limitations for use in laboratory experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications. In addition, the mechanism of action of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide is not fully understood, which may limit its use in some research areas.

Future Directions

There are several future directions for the study of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide. One potential direction is the development of new anti-cancer drugs based on the structure of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide. Another potential direction is the investigation of the mechanism of action of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide, which may lead to the development of new therapeutic applications. In addition, the development of new fluorescent probes based on the structure of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide may have potential applications in the detection of metal ions.

Synthesis Methods

The synthesis of 2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide involves the reaction of 2-aminopyridine with 3-(trifluoromethyl)benzene-1-sulfonyl chloride in the presence of a base, followed by cyclization with o-phenylenediamine. The resulting compound is then purified through recrystallization to obtain the final product.

properties

IUPAC Name

2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-19(21,22)12-4-3-5-13(10-12)26-29(27,28)14-7-8-15-17(11-14)25-18(24-15)16-6-1-2-9-23-16/h1-11,26H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWPNFIPOOEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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